Pralurbactam

PK/PD Meropenem Klebsiella pneumoniae

Pralurbactam (also coded FL058) is a synthetic diazabicyclooctane (DBO) β‑lactamase inhibitor that exhibits inhibitory activity against Ambler class A, C, and D serine β‑lactamases. As a non‑β‑lactam, covalent, slowly reversible inhibitor, it restores the activity of partner carbapenems (meropenem, imipenem) against β‑lactamase‑producing Gram‑negative bacteria.

Molecular Formula C10H18N6O8S
Molecular Weight 382.35 g/mol
CAS No. 2163782-59-8
Cat. No. B12395831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralurbactam
CAS2163782-59-8
Molecular FormulaC10H18N6O8S
Molecular Weight382.35 g/mol
Structural Identifiers
SMILESC1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOCCON=C(N)N
InChIInChI=1S/C10H18N6O8S/c11-9(12)14-23-4-3-22-13-8(17)7-2-1-6-5-15(7)10(18)16(6)24-25(19,20)21/h6-7H,1-5H2,(H,13,17)(H4,11,12,14)(H,19,20,21)/t6-,7+/m1/s1
InChIKeyHOJIPBUGHMYVQD-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pralurbactam (CAS 2163782-59-8): A Diazabicyclooctane β‑Lactamase Inhibitor with Class A, C, and D Activity for Carbapenem Partnering


Pralurbactam (also coded FL058) is a synthetic diazabicyclooctane (DBO) β‑lactamase inhibitor that exhibits inhibitory activity against Ambler class A, C, and D serine β‑lactamases [1][2]. As a non‑β‑lactam, covalent, slowly reversible inhibitor, it restores the activity of partner carbapenems (meropenem, imipenem) against β‑lactamase‑producing Gram‑negative bacteria [3]. Pralurbactam is currently in Phase 3 clinical development in combination with meropenem for complicated intra‑abdominal infections (NCT06633718) [4].

Why Generic β‑Lactamase Inhibitor Substitution Fails: The Pralurbactam Differentiation Case


β‑Lactamase inhibitors are not interchangeable; they differ fundamentally in enzyme inhibition spectra, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and compatibility with partner antibiotics [1]. Pralurbactam’s distinct structural features and its confirmed class D β‑lactamase inhibitory activity separate it from earlier DBOs such as relebactam (which lacks class D activity) and avibactam (which shows variable class D inhibition) [2]. The quantitative evidence below demonstrates that pralurbactam offers specific, measurable advantages in defined experimental contexts—advantages that cannot be assumed for in‑class analogs.

Product‑Specific Quantitative Evidence Guide for Pralurbactam (FL058)


PK/PD Target Attainment for Pralurbactam‑Meropenem in Neutropenic Murine Thigh Infection Model

In a neutropenic murine thigh infection model with Klebsiella pneumoniae, the combination of pralurbactam and meropenem achieved defined PK/PD targets for bacteriostasis and 1‑log10 bacterial reduction. The PK/PD index %fT>1 mg/L for pralurbactam was identified as the best descriptor of efficacy [1].

PK/PD Meropenem Klebsiella pneumoniae

Superior Potentiation of Imipenem Against Mycobacterium abscessus Complex Relative to Avibactam and Relebactam

In a broth microdilution assay against 193 clinical MABC isolates, pralurbactam (4 mg/L) significantly reduced the MIC50 of imipenem and increased the proportion of susceptible isolates. Critically, the anti‑MABC activity of imipenem combined with pralurbactam was superior to that of imipenem combined with either avibactam or relebactam [1].

Mycobacterium abscessus Imipenem Avibactam Relebactam

In Vivo Reduction of Pulmonary Bacterial Load in MABC‑Infected Mice

In neutropenic BALB/c mice infected with Mycobacterium abscessus subsp. massiliense, subcutaneous administration of pralurbactam (100 mg/kg twice daily) in combination with imipenem (200 mg/kg) for 14 days reduced pulmonary bacterial load by 1.99 log10 CFU relative to baseline [1].

Mycobacterium abscessus In vivo efficacy Pulmonary infection

Class D β‑Lactamase Inhibition Spectrum Differentiates Pralurbactam from Relebactam and Vaborbactam

Pralurbactam exhibits inhibitory activity against Ambler class D β‑lactamases, in addition to class A and C enzymes [1]. In contrast, relebactam lacks class D inhibition [2], and vaborbactam does not inhibit class D carbapenemases [3].

Class D β‑lactamase OXA Carbapenemase

Best Research and Industrial Application Scenarios for Pralurbactam (FL058)


Evaluation of Pralurbactam‑Imipenem Combinations in Mycobacterium abscessus Complex Research

Researchers studying MABC infections should prioritize pralurbactam over avibactam or relebactam when seeking maximal imipenem potentiation, as evidenced by superior in vitro activity against clinical isolates and validated in vivo pulmonary load reduction [1].

PK/PD Model‑Informed Dose Selection for Carbapenem‑BLI Combinations

Preclinical PK/PD data defining pralurbactam’s %fT>1 mg/L targets (38.4% for static, 63.6% for 1‑log kill) provide a quantitative basis for human dose projection and clinical trial design, a level of granularity not available for many investigational BLIs [2].

Development of Regimens Against Class D β‑Lactamase‑Producing Pathogens

Given pralurbactam’s class D inhibitory activity, procurement for research focused on OXA‑48 or other class D carbapenemases is justified, whereas relebactam or vaborbactam would be ineffective in these contexts [3].

Technical Documentation Hub

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32 linked technical documents
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